molecular formula C20H22F3N3 B10918562 6-(4-tert-butylphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-(4-tert-butylphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10918562
M. Wt: 361.4 g/mol
InChI Key: BVGJKIIULONRIJ-UHFFFAOYSA-N
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Description

6-(4-tert-butylphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a tert-butylphenyl group, an ethyl group, a methyl group, and a trifluoromethyl group attached to a pyrazolopyridine core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-tert-butylphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, including the formation of the pyrazolopyridine core and the subsequent introduction of the substituent groups. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium complexes . The reaction conditions often include the use of boronic acids, such as 4-tert-butylphenyl boronic acid, and bases like potassium carbonate in solvents such as isopropanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes, such as recrystallization and chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-tert-butylphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-(4-tert-butylphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-tert-butylphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-tert-butylphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific combination of substituent groups and the pyrazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H22F3N3

Molecular Weight

361.4 g/mol

IUPAC Name

6-(4-tert-butylphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C20H22F3N3/c1-6-26-18-17(12(2)25-26)15(20(21,22)23)11-16(24-18)13-7-9-14(10-8-13)19(3,4)5/h7-11H,6H2,1-5H3

InChI Key

BVGJKIIULONRIJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(F)(F)F

Origin of Product

United States

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